molecular formula C12H9Cl3O6 B14723529 Trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate CAS No. 6421-52-9

Trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate

Cat. No.: B14723529
CAS No.: 6421-52-9
M. Wt: 355.5 g/mol
InChI Key: ZGWPPAYZFHUHQI-UHFFFAOYSA-N
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Description

Trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate is a chemical compound with the molecular formula C12H9Cl3O6 It is a derivative of benzene, where three chlorine atoms and three carboxylate groups are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate typically involves the esterification of 4,5,6-trichlorobenzene-1,2,3-tricarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and purity. The product is then separated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 4,5,6-trichlorobenzene-1,2,3-tricarboxylic acid.

    Reduction: Trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarbinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl 1,3,5-benzenetricarboxylate: Similar structure but without chlorine atoms.

    Trimethyl 4,6-dicyano-5-hydroxybenzene-1,2,3-tricarboxylate: Contains cyano and hydroxy groups instead of chlorine atoms.

Uniqueness

Trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be effective.

Properties

CAS No.

6421-52-9

Molecular Formula

C12H9Cl3O6

Molecular Weight

355.5 g/mol

IUPAC Name

trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate

InChI

InChI=1S/C12H9Cl3O6/c1-19-10(16)4-5(11(17)20-2)7(13)9(15)8(14)6(4)12(18)21-3/h1-3H3

InChI Key

ZGWPPAYZFHUHQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1C(=O)OC)Cl)Cl)Cl)C(=O)OC

Origin of Product

United States

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